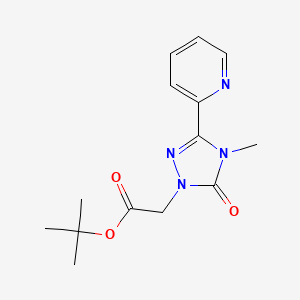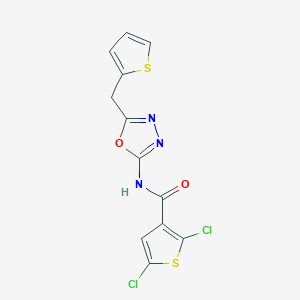
2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H7Cl2N3O2S2 and its molecular weight is 360.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic routes to create derivatives of thiophene and oxadiazole compounds, including the synthesis of 2,5-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide. These synthetic processes involve multi-step reactions that yield novel compounds, which are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis. This meticulous synthesis and characterization work forms the foundation for understanding the properties and potential applications of these compounds in various fields of research.
- Synthesis Techniques: Innovative synthetic methods have been developed to construct these compounds, involving condensation reactions, the use of specific reagents, and careful optimization of reaction conditions to achieve high yields and desired functionalities (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
The biological activities of these compounds have been explored through various in vitro evaluations. These studies include antimicrobial, anticancer, and antioxidant assessments, where the synthesized compounds show promising activities against a range of bacteria, cancer cell lines, and oxidative processes.
Antimicrobial Activity
Certain derivatives have been tested for their effectiveness against various bacterial and fungal strains, showing significant antimicrobial properties which could lead to the development of new antibiotics (Naganagowda & Petsom, 2011).
Anticancer Evaluation
Some compounds exhibit anticancer activity against different cancer cell lines, highlighting their potential as leads for developing novel anticancer agents. These activities are often assessed using cell viability assays to determine the compound's efficacy in inhibiting cancer cell growth (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant Activity
The ability of these compounds to act as antioxidants has been explored, with some showing higher activity than known antioxidants like ascorbic acid. This indicates their potential use in combating oxidative stress and related diseases (Tumosienė et al., 2019).
properties
IUPAC Name |
2,5-dichloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S2/c13-8-5-7(10(14)21-8)11(18)15-12-17-16-9(19-12)4-6-2-1-3-20-6/h1-3,5H,4H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROOMGVHLVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2955434.png)
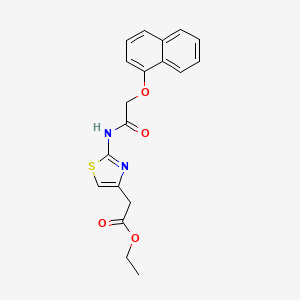
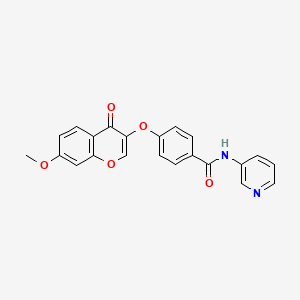

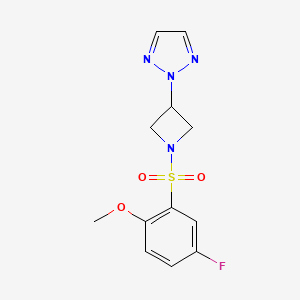
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)
![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)
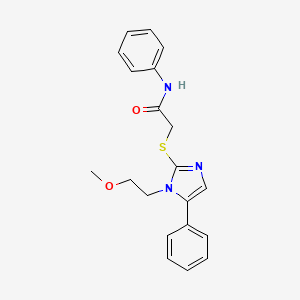

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)
![14-Oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)
